Product packaging for Vilazodone D8(Cat. No.:)

Vilazodone D8

Cat. No.: B1191649
M. Wt: 449.57
Attention: For research use only. Not for human or veterinary use.
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Description

Vilazodone D8 is a deuterium-labeled analog of vilazodone, a chemical compound characterized as a combined selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . This dual mechanism of action, exhibited by the parent compound vilazodone, is often categorized under the Serotonin Partial Agonist/Reuptake Inhibitor (SPARI) class and is utilized in research related to major depressive disorder (MDD) . The molecular formula of this compound is C26H19D8N5O2, and it has a molecular weight of 449.57 g/mol . As a stable isotopologue, this compound is primarily used as an internal standard in mass spectrometry-based analytical methods . Its application is critical for the precise quantification and pharmacokinetic analysis of the non-deuterated vilazodone in various biological matrices during pre-clinical and clinical research, helping to ensure accurate and reliable data . Researchers value this compound for investigating the absorption, distribution, metabolism, and excretion of vilazodone, which is known to be primarily metabolized by the CYP3A4 enzyme in the liver . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H19D8N5O2

Molecular Weight

449.57

Origin of Product

United States

Synthesis and Characterization of Vilazodone D8

Chemical Synthesis Pathways for Deuterated Vilazodone (B1662482)

The synthesis of deuterated vilazodone involves incorporating deuterium (B1214612) atoms at specific positions within the molecule. For Vilazodone D8, the eight deuterium atoms are located on the piperazine (B1678402) ring. nih.govcaymanchem.comsimsonpharma.compharmaffiliates.comaquigenbio.com While specific detailed synthetic routes for this compound are not extensively detailed in the public search results, the general principles of deuterated compound synthesis apply. This often involves using deuterated starting materials or reagents in the synthetic pathway of the target molecule. google.com

Strategies for Deuterium Incorporation

Optimization of Synthetic Yield and Isotopic Purity

Optimizing the synthetic yield and isotopic purity of deuterated compounds is essential for their effectiveness as internal standards. High isotopic purity ensures that the labeled compound is clearly distinguishable from the unlabeled analog in mass spectrometric analysis. google.com Synthetic procedures are optimized to maximize the incorporation of deuterium at the desired positions while minimizing scrambling to other positions or incomplete deuteration. This can involve controlling reaction conditions such as temperature, pressure, reaction time, and the stoichiometry and isotopic purity of deuterated reagents. The relative amount of different isotopologues (molecules with varying numbers and positions of deuterium atoms) in the final product depends on the isotopic purity of the deuterated reagents and the efficiency of deuterium incorporation during synthesis. google.com

Spectroscopic Characterization of Deuterium Labeling

Spectroscopic methods are vital for confirming the presence and location of deuterium atoms in this compound and for determining its isotopic abundance.

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is a primary technique for determining the isotopic abundance and confirming the molecular weight of deuterated compounds. This compound has a theoretical molecular weight of 449.58 g/mol , compared to 441.535 g/mol for unlabeled vilazodone, reflecting the addition of eight deuterium atoms (each with an approximate atomic mass of 2.014 amu) nih.govcaymanchem.comsimsonpharma.comcymitquimica.com. In LC-MS/MS methods used for quantifying vilazodone, this compound is used as an internal standard. The mass-to-charge ratio (m/z) of vilazodone is monitored at 442.022, while this compound is monitored at 450.093 in positive electrospray ionization mode. researchgate.netsocialresearchfoundation.comdntb.gov.ua This difference of approximately 8 mass units corresponds to the eight deuterium atoms. MS analysis allows for the determination of the percentage of molecules containing exactly eight deuterium atoms (d8) and the presence of any other isotopologues (d0, d1, d2, etc.). High-quality this compound is typically specified to have a high percentage of deuterated forms, often ≥99% deuterated forms (d1-d8). caymanchem.com

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2H NMR, is used to verify the specific positions of deuterium incorporation within the molecule. In a 1H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated piperazine ring would be significantly reduced or absent compared to the spectrum of unlabeled vilazodone. Conversely, a 2H NMR spectrum would show signals specifically for the deuterium atoms, confirming their location on the piperazine ring. nih.gov This provides definitive evidence of successful and site-specific deuteration.

Structural Elucidation of Deuterated Vilazodone Analog

The structural elucidation of this compound confirms that its core chemical structure is identical to unlabeled vilazodone, with the only difference being the substitution of hydrogen atoms with deuterium atoms at specific positions on the piperazine ring. The chemical name for this compound is 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide. nih.govcaymanchem.comsimsonpharma.compharmaffiliates.comaquigenbio.com The molecular formula is C26H19D8N5O2, reflecting the replacement of 8 hydrogen atoms (H) with 8 deuterium atoms (D) from the original vilazodone formula of C26H27N5O2. caymanchem.comsimsonpharma.compharmaffiliates.comaquigenbio.comcymitquimica.com Techniques like high-resolution mass spectrometry and detailed NMR studies (including 1H, 13C, and 2H NMR) are used to fully characterize the structure and confirm the isotopic enrichment and position. nih.gov

Advanced Bioanalytical Methodologies Employing Vilazodone D8

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique frequently employed for the quantification of pharmaceutical compounds in biological matrices. Its ability to combine the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry makes it well-suited for complex sample analysis. LC-MS/MS methods for vilazodone (B1662482) quantification have been developed and validated in various biological matrices researchgate.netnih.gov. Vilazodone D8 is commonly incorporated into these methods as a labelled internal standard to improve the accuracy and precision of the results researchgate.netsocialresearchfoundation.comijcr.infodntb.gov.uaijcr.info. The use of LC-MS/MS is often preferred over other analytical techniques like HPLC or spectrophotometry due to its superior sensitivity and selectivity researchgate.netresearchgate.netnih.gov.

Method development for quantifying vilazodone in biological matrices using LC-MS/MS with this compound as an internal standard involves several critical steps. A selective and highly sensitive quantitative method has been established for assessing pharmacokinetic parameters in human plasma utilizing this compound researchgate.netsocialresearchfoundation.com. Sample preparation is a key aspect, and techniques like Liquid-Liquid Extraction (LLE) have been applied for plasma sample extraction researchgate.netsocialresearchfoundation.comresearchgate.net. While simpler methods such as protein precipitation were explored, they often resulted in lower recovery and significant matrix effects socialresearchfoundation.com. Method validation is performed in accordance with regulatory guidelines, such as the USFDA recommendations for bioanalysis in biological matrices researchgate.netsocialresearchfoundation.com. High recovery rates, ranging from over 75% to 99-100%, have been reported for the extraction of vilazodone from biological matrices researchgate.netijcr.inforesearchgate.net.

Chromatographic separation of vilazodone and its internal standard, this compound, is typically achieved using reversed-phase liquid chromatography. A commonly used column for this separation is the Betabasic C8, with dimensions of 100*4.6mm and a particle size of 5µ researchgate.netsocialresearchfoundation.comdntb.gov.uaresearchgate.net. The mobile phase often consists of a mixture of acetonitrile (B52724) and 0.1% formic acid in water, pumped in an isocratic mode at a flow rate such as 0.700 mL/min researchgate.netsocialresearchfoundation.comresearchgate.net. Specific column and autoinjector temperatures are maintained to ensure consistent separation researchgate.netsocialresearchfoundation.com.

Mass spectrometric detection is generally performed using a triple quadrupole mass spectrometer equipped with an electro spray ionization (ESI) source operating in positive ion mode researchgate.netsocialresearchfoundation.comresearchgate.net. Positive polarity is favored as negative polarity can lead to significantly reduced signal intensity researchgate.netsocialresearchfoundation.com. Quantification is achieved by monitoring specific Multiple Reaction Monitoring (MRM) transitions for both vilazodone and this compound nih.govresearchgate.netsocialresearchfoundation.comresearchgate.netgoogle.com. The MRM transitions for vilazodone are typically m/z 442.022 → 155.000 + 197.000, while for this compound, they are m/z 450.093 → 157.000 + 205.000 researchgate.netsocialresearchfoundation.comdntb.gov.uaresearchgate.net. The selection of sum multiple fragment ions is often necessary to achieve sufficient response, as single fragment transitions may not be adequate socialresearchfoundation.com. Parameters such as dwell time per transition, for example, 200 milliseconds, are optimized for data acquisition researchgate.netsocialresearchfoundation.comsepscience.com. Inert gases like Nitrogen are used as nebulizer, curtain, auxiliary, and collision gases researchgate.netsocialresearchfoundation.com. Optimization of mass spectrometric parameters involves scanning and finalization using tuning solutions of the analyte and internal standard researchgate.netsocialresearchfoundation.com.

Chromatographic Separation Parameters and Column Selection

Role as an Internal Standard in Quantitative Bioanalysis

This compound is specifically designed for use as an internal standard in the quantitative analysis of vilazodone by chromatographic-mass spectrometry techniques such as GC- or LC-MS caymanchem.comcaymanchem.com. The use of a stable isotope-labelled internal standard like this compound is highly recommended in LC-MS analysis for accurate quantification, particularly to compensate for potential matrix effects that can influence ionization and detection researchgate.netsocialresearchfoundation.comnih.gov. As a deuterated form of vilazodone, this compound exhibits similar behavior throughout the analytical process, allowing for reliable correction of variations in sample preparation, injection, and ionization caymanchem.comcaymanchem.comglpbio.compharmaffiliates.com.

Calibration curves are fundamental to quantitative bioanalysis using the internal standard method. These curves are constructed by plotting the ratio of the peak area of the analyte (vilazodone) to the peak area of the internal standard (this compound) against the known nominal concentrations of the analyte standards researchgate.netsocialresearchfoundation.com. The linearity of the method, which demonstrates the proportional relationship between the analyte concentration and the peak area ratio, is validated over a specific range. For vilazodone quantification in human plasma using this compound as the internal standard, a validated linear range of 0.300 ng/mL to 300.000 ng/mL has been established researchgate.netsocialresearchfoundation.comresearchgate.net. This range is appropriate for the estimation of vilazodone concentrations in studies such as bioequivalence trials involving varying strengths of the drug socialresearchfoundation.com. Calibration standards are prepared by spiking known concentrations of the analyte working solutions into blank biological matrix, such as human plasma researchgate.netsocialresearchfoundation.com. For instance, a set of nine non-zero concentration levels ranging from 0.300 ng/mL to 300.000 ng/mL has been used for calibration researchgate.netsocialresearchfoundation.com. Quality Control (QC) samples at different concentration levels, including the lower limit of quantification (LLOQ), low, middle, and high quality controls, are prepared and analyzed alongside calibration standards to ensure the reliability and accuracy of the quantitative method within the validated range researchgate.netsocialresearchfoundation.com.

The analytical sensitivity and selectivity of a bioanalytical method employing this compound as an internal standard are critical performance parameters. Methods utilizing this compound have been described as both selective and highly sensitive researchgate.netsocialresearchfoundation.comresearchgate.net. Selectivity is evaluated to determine if components within the biological matrix interfere with the detection of either the analyte or the internal standard researchgate.netsocialresearchfoundation.com. Studies have shown no significant interference at the retention times of vilazodone or this compound in tested biological matrices such as human plasma researchgate.netsocialresearchfoundation.com. Sensitivity is assessed through parameters including the signal-to-noise ratio and the precision and accuracy at the lower end of the calibration range, specifically at the LLOQ researchgate.netsocialresearchfoundation.com. The established linearity range, starting from a low concentration like 0.300 ng/mL, indicates the sensitivity of the method researchgate.netsocialresearchfoundation.com. High recovery rates and consistent precision and accuracy observed across the validated concentration range further demonstrate the robust analytical performance of methods employing this compound as an internal standard researchgate.netsocialresearchfoundation.com.

Calibration Curve Construction and Range Validation

Bioanalytical Method Validation for Research Applications

Full validation of a bioanalytical method is essential when establishing a method for the quantification of an analyte in non-clinical and clinical studies to ensure its reliability and suitability for the intended purpose europa.eu. This involves evaluating several key parameters, including accuracy, precision, matrix effects, recovery, and stability europa.eu.

Evaluation of Accuracy and Precision in Non-Clinical Matrices

Accuracy and precision are fundamental parameters assessed during bioanalytical method validation. Accuracy refers to how close the measured concentration is to the true concentration of the analyte, while precision indicates the reproducibility of the measurements socialresearchfoundation.comeuropa.eu. These parameters are evaluated at different concentration levels using quality control (QC) samples socialresearchfoundation.com. For methods employing this compound, accuracy and precision batches are assessed to ensure consistency and reproducibility within defined limits across the validation researchgate.netsocialresearchfoundation.com. Research findings indicate that methods utilizing this compound have demonstrated acceptable precision and accuracy researchgate.netsocialresearchfoundation.comresearchgate.net. For instance, a validated method showed accuracy within acceptable limits and precision with low relative standard deviation (RSD) values researchgate.net.

ParameterFinding/Result (Example)Source
AccuracyConsistent and acceptable within defined limits across validation researchgate.netsocialresearchfoundation.com
PrecisionConsistent and reproducible within defined limits across validation researchgate.netsocialresearchfoundation.com
Precision (%RSD)0.59% and 0.72% researchgate.net

Assessment of Matrix Effects and Recovery Efficiency

Matrix effects refer to the alteration of the analyte response due to interfering components in the sample matrix europa.eu. Recovery efficiency (or extraction efficiency) evaluates the effectiveness of the sample preparation method in extracting the analyte and internal standard from the matrix researchgate.neteuropa.eu. The use of a stable isotope-labeled internal standard like this compound helps to mitigate matrix effects because the internal standard behaves similarly to the analyte during sample processing and analysis europa.eu. Studies validating bioanalytical methods for vilazodone using this compound have reported no significant matrix effects observed within the validated range researchgate.netsocialresearchfoundation.comdntb.gov.ua. Extraction efficiency and recovery have also been found to be consistent and reproducible at various concentration levels (low, middle, and high) researchgate.netsocialresearchfoundation.com.

ParameterFinding/Result (Example)Source
Matrix EffectNo significant effect observed within the validated range researchgate.netsocialresearchfoundation.comdntb.gov.ua
Recovery EfficiencyConsistent and reproducible at all concentration levels researchgate.netsocialresearchfoundation.com
Recovery (%)99-100% researchgate.net

Stability Studies of Analyte and Internal Standard in Research Samples

Stability studies are conducted to evaluate the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions that mimic those encountered during sample collection, processing, and analysis in research studies europa.eu. This includes assessing stability at room temperature, under refrigerated and frozen conditions, and after freeze-thaw cycles europa.eu. For methods employing this compound, studies have shown that stock solutions, working solutions, plasma samples, and processed samples were found to be stable under all defined conditions researchgate.netsocialresearchfoundation.comresearchgate.net. This ensures that the concentrations measured accurately reflect the levels present in the original samples at the time of collection.

Sample TypeConditionFinding/ResultSource
Stock solutionsVarious conditionsStable researchgate.netsocialresearchfoundation.comresearchgate.net
Working solutionsVarious conditionsStable researchgate.netsocialresearchfoundation.comresearchgate.net
Plasma samplesVarious conditionsStable researchgate.netsocialresearchfoundation.comresearchgate.net
Processed samplesVarious conditionsStable researchgate.netsocialresearchfoundation.comresearchgate.net

Application of Vilazodone D8 in Preclinical Drug Metabolism and Pharmacokinetic Research

In Vitro Metabolic Pathway Elucidation

In vitro studies using hepatic systems are fundamental in identifying how a drug is metabolized. Vilazodone (B1662482) D8 serves as an internal standard in these studies to ensure accurate measurement of vilazodone disappearance and metabolite formation.

Identification of Vilazodone Metabolites in Hepatic Systems (e.g., Microsomes, Hepatocytes)

Studies using human and rat liver microsomes and hepatocytes have been conducted to identify the metabolic pathways of vilazodone researchgate.netnih.gov. These in vitro systems, often coupled with techniques like ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF/MS/MS), allow for the identification and structural characterization of metabolites formed. Research has indicated that vilazodone undergoes extensive metabolism nih.govfda.gov. In one study, a total of twelve metabolites (M1-M12) were identified in both in vivo (rat) and in vitro matrices (human and rat liver microsomes) researchgate.netnih.gov. The in vitro studies specifically observed two metabolites researchgate.netnih.gov. These studies suggest that vilazodone is metabolized through various reactions including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation researchgate.netnih.gov.

Investigation of Cytochrome P450 Enzyme Contribution to Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs. In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the primary enzyme responsible for vilazodone metabolism nih.govfda.govdrugbank.comnih.govresearchgate.net. Minor contributions from CYP2C19 and CYP2D6 have also been observed nih.govfda.govdrugbank.comresearchgate.net. Non-CYP pathways, possibly involving carboxylesterase, also contribute to vilazodone metabolism nih.govfda.gov. Studies using recombinant enzymes or selective CYP inhibitors in vitro help to delineate the specific contribution of each enzyme isoform. Vilazodone itself is considered unlikely to inhibit or induce the metabolism of other CYP substrates, with some exceptions like potential inhibition of CYP2C8, 2C19, and 2D6 fda.govresearchgate.net.

Non-Clinical Pharmacokinetic Investigations

Preclinical pharmacokinetic studies in animal models provide crucial data on how a drug is absorbed, distributed, metabolized, and excreted. Vilazodone D8 is used as an internal standard in the bioanalysis of samples from these studies to ensure accurate quantification of vilazodone in biological fluids and tissues.

Assessment of Absorption and Distribution Characteristics in Animal Models

While specific data on this compound's absorption and distribution in animal models were not extensively detailed in the search results, vilazodone itself is absorbed after oral administration, with peak plasma concentrations typically reached within a few hours in humans nih.govdrugbank.comfda.govresearchgate.net. Food significantly increases the oral bioavailability of vilazodone socialresearchfoundation.comnih.govfda.govfda.govnih.gov. Vilazodone is widely distributed and highly protein-bound (96-99%) socialresearchfoundation.comnih.govdrugbank.comnih.gov. Studies in lactating rats have shown that vilazodone is excreted into milk nih.govnih.gov. The use of this compound as an internal standard in animal studies allows for accurate determination of vilazodone concentrations in plasma and tissues over time, which is essential for characterizing its absorption rate and extent, as well as its distribution patterns.

Evaluation of Excretion Pathways in Preclinical Species

Excretion studies in preclinical species, such as rats, help to understand how the parent drug and its metabolites are eliminated from the body. A mass balance study in rats showed that approximately 85% of the administered radioactivity of vilazodone was recovered in urine (~20%) and feces (~65%) combined fda.gov. Only a small percentage of the administered dose was recovered as unchanged vilazodone in urine (~1%) and feces (~2%) nih.govfda.govdrugbank.comnih.gov. This indicates that metabolism is the primary route of elimination for vilazodone nih.govfda.gov. This compound is used in the bioanalysis of urine and fecal samples to accurately quantify the amount of unchanged vilazodone and potentially track deuterated metabolites, aiding in the comprehensive understanding of excretion pathways.

Isotope Effects on Metabolic Stability and Pharmacokinetic Profile

Deuteration can, in some cases, lead to a kinetic isotope effect, where the bond to deuterium (B1214612) is broken more slowly than the corresponding bond to hydrogen. This can potentially affect the metabolic stability and pharmacokinetic profile of a deuterated compound compared to its non-deuterated analog medchemexpress.com. While the primary use of this compound identified in the search results is as an internal standard for quantification caymanchem.comchemicalbook.comresearchgate.netresearchgate.netsocialresearchfoundation.com, the incorporation of deuterium has the potential to influence the metabolic fate of the molecule if the deuterated positions are involved in key metabolic steps medchemexpress.com. However, the search results did not provide specific data on whether this compound exhibits a significant isotope effect that alters its metabolic stability or pharmacokinetic profile compared to vilazodone. The use of this compound as an internal standard relies on the assumption that its pharmacokinetic properties are sufficiently similar to vilazodone for accurate relative quantification, although subtle differences in metabolic rates at the deuterated positions could theoretically exist. Research into the potential isotope effects of this compound could provide further insights into the metabolic pathways of vilazodone.

Quality Assurance and Reference Standard Applications

Utilization in Pharmaceutical Reference Standard Programs

Pharmaceutical reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. Vilazodone (B1662482) D8 is utilized as a reference standard in several key applications. aquigenbio.comaxios-research.com It is particularly valuable in bioanalytical method development and validation, where it is used as an internal standard to accurately quantify Vilazodone in complex biological samples like plasma. researchgate.netsocialresearchfoundation.comresearchgate.net

The use of a stable isotope-labeled internal standard like Vilazodone D8 is considered the gold standard in quantitative mass spectrometry. This is because it behaves almost identically to the analyte (Vilazodone) during sample preparation, chromatography, and ionization, thus compensating for variability in these processes and leading to more accurate and precise results. researchgate.net

Role in Analytical Method Validation (AMV) and Quality Control (QC) in Research and Development

Analytical Method Validation (AMV) is a critical process in pharmaceutical development that demonstrates that an analytical procedure is suitable for its intended purpose. This compound plays a significant role in the validation of analytical methods for Vilazodone. axios-research.comsynzeal.com It is used to assess key validation parameters such as:

Specificity and Selectivity: By having a distinct mass-to-charge ratio (m/z) from Vilazodone, this compound helps to ensure that the analytical method can differentiate the analyte from other components in the sample matrix. researchgate.net

Accuracy and Precision: The use of this compound as an internal standard allows for the accurate determination of Vilazodone concentrations, and the consistency of these measurements determines the precision of the method. researchgate.netsocialresearchfoundation.com

Linearity: Calibration curves for Vilazodone are often prepared using a constant concentration of this compound to establish the linear range of the analytical method. researchgate.netsocialresearchfoundation.comresearchgate.net

In Quality Control (QC) during research and development, this compound is used in routine analyses to ensure the ongoing performance of the validated analytical methods and the quality of the Vilazodone being produced. aquigenbio.comsynzeal.comsynzeal.com

Analytical Method ParameterRole of this compound
Specificity Provides a distinct mass signal from the analyte. researchgate.net
Accuracy Compensates for analytical variability, leading to more accurate quantification. researchgate.netsocialresearchfoundation.com
Precision Improves the reproducibility of measurements. researchgate.netsocialresearchfoundation.com
Linearity Used to construct calibration curves for quantitative analysis. researchgate.netsocialresearchfoundation.comresearchgate.net

Traceability and Purity Assessment for Research Grade Materials

Traceability in the context of reference standards means that the assigned value of a property (e.g., purity) is linked to a stated reference, such as a national or international standard. While specific traceability to pharmacopeial standards like USP or EP for this compound may be based on feasibility, its use as a well-characterized internal standard inherently provides a form of traceability within an analytical run. aquigenbio.com

The purity of research-grade this compound is critical for its function as a reference standard. It is typically supplied with a comprehensive Certificate of Analysis (CoA) that details its purity, often determined by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. simsonpharma.com The purity of the deuterated standard is essential to avoid interference with the quantification of the non-deuterated analyte. caymanchem.com Research has demonstrated the successful use of this compound with high isotopic purity (≥99% deuterated forms) for the quantification of Vilazodone. caymanchem.com

Future Perspectives in Deuterated Pharmaceutical Research with Vilazodone D8

Development of Novel Analytical Approaches

The use of deuterated compounds like Vilazodone (B1662482) D8 is integral to the advancement of analytical chemistry, particularly in the realm of quantitative analysis. impactanalytical.com Future developments are anticipated to refine and expand upon current methodologies. One promising area is the evolution of quantitative nuclear magnetic resonance (qNMR). A novel qNMR approach that uses the deuterium (B1214612) NMR signal for standardization could reduce sample preparation steps and associated uncertainties, offering a streamlined workflow for purity determination and analysis in pharmaceutical settings. nih.gov

Another avenue of development lies in enhancing the sensitivity and specificity of mass spectrometry (MS) techniques. While Vilazodone D8 is already a staple in LC-MS/MS assays for pharmacokinetic studies, future approaches may involve its use in more complex matrices or for quantifying extremely low-level metabolites. socialresearchfoundation.comresearchgate.net The development of novel ionization techniques and high-resolution mass spectrometry (HRMS) platforms will likely require correspondingly high-purity internal standards like this compound to ensure accuracy. Furthermore, its application could extend to innovative sampling and analysis techniques, such as headspace analysis or pyrolysis-GC/MS, where deuterated internal standards are crucial for correcting variable analyte recovery and matrix effects. mdpi.comnih.gov The combination of thermal desorption with pyrolysis-GC/MS, for instance, represents a quick and novel method for analyzing and quantifying compounds, a field where deuterated standards are essential. mdpi.com

Expansion of Preclinical Mechanistic Studies

This approach allows for a more nuanced understanding of drug-drug interactions and the formation of specific metabolites. nih.gov For example, if a particular metabolite is associated with a toxicological finding, a deuterated analog like this compound can be used to determine if slowing its formation mitigates the toxicity. acs.orgnih.gov This has profound implications for designing safer drugs. The use of deuterated compounds is also expected to grow in toxicogenomic studies, helping to link changes in gene expression with the formation of reactive metabolites. acs.orgnih.gov As our understanding of the subtle effects of deuteration grows, these compounds will become indispensable for probing drug action mechanisms, stabilizing chiral centers, and exploring new therapeutic applications based on altered metabolic profiles. deutramed.com

Integration into Advanced Drug Discovery Platforms

The use of stable isotope-labeled compounds is also central to quantitative proteomics and metabolomics, which are increasingly integrated into drug discovery. symeres.com These "omics" technologies allow for a broad, systems-level view of a drug's effect. This compound, or similar labeled tracers, can be used in these platforms to track metabolic pathways and understand a drug's impact on the broader metabolome. wiseguyreports.com This approach can help identify new drug targets and elucidate mechanisms of action or off-target effects. As drug discovery becomes more data-driven and reliant on complex biological assays, the use of well-characterized, high-purity deuterated compounds will be essential for generating the robust and reliable data needed to advance new therapeutic agents. nih.gov

Q & A

Q. What is the pharmacological rationale behind combining serotonin reuptake inhibition and 5-HT1A partial agonism in Vilazodone D8's mechanism of action?

this compound’s dual mechanism—serotonin reuptake inhibition (SSRI) and 5-HT1A partial agonism—is hypothesized to enhance serotonergic neurotransmission while mitigating SSRI-induced delays in therapeutic onset. Preclinical studies suggest 5-HT1A agonism accelerates neuroplastic adaptations, though clinical validation remains limited .

Q. What standardized rating scales are recommended for assessing this compound's efficacy in major depressive disorder (MDD) clinical trials?

The Montgomery–Åsberg Depression Rating Scale (MADRS) is the primary efficacy measure, validated across pivotal trials. Secondary measures include the Hamilton Depression Rating Scale (HAM-D-17) and Clinical Global Impressions–Improvement (CGI-I) scale. These tools ensure consistency in quantifying symptom severity and treatment response .

Q. What are the common adverse events associated with this compound, and how are they methodologically captured in clinical studies?

Common adverse events (diarrhea, nausea, dizziness) are systematically recorded using structured adverse event reporting and validated instruments like the Arizona Sexual Experience Scale (ASEX). Pooled analyses from short-term trials show discontinuation rates of 7% (vs. 3% placebo), with gastrointestinal effects being most prevalent .

Q. What is the role of deuterium labeling in this compound's application in pharmacokinetic studies?

Deuterium labeling enhances metabolic stability, allowing precise quantification of this compound in biological matrices. This is critical for pharmacokinetic profiling, including absorption, distribution, and clearance studies, while minimizing isotopic interference .

Q. How do researchers control for placebo effects in randomized controlled trials evaluating this compound?

Double-blind, placebo-controlled designs with randomization (1:1 allocation) are standard. Mixed-effects repeated-measures (MMRM) analyses adjust for baseline variability, and placebo response is quantified using least-squares mean differences (LSMD) in MADRS scores .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound's hypothesized faster onset of action compared to conventional SSRIs?

Preclinical models (e.g., rodent forced-swim tests) and early-phase human trials should incorporate frequent symptom assessments (e.g., weekly MADRS). Direct head-to-head trials against SSRIs with time-to-response analysis are needed, though current evidence relies on indirect comparisons .

Q. What statistical methods are appropriate for analyzing pooled data from multiple this compound trials to assess treatment consistency across demographic subgroups?

Stratified mixed-model analyses (e.g., age, sex, baseline severity) with Bonferroni correction for multiplicity are recommended. Pooled subgroup analyses from four trials confirm efficacy across subgroups (p < 0.05), but heterogeneity in anxious depression responses requires further exploration .

Q. How can contradictory findings regarding this compound's efficacy in anxious versus non-anxious depression subtypes be reconciled?

Divergent results (e.g., significant improvement in anxious depression vs. null effects in non-anxious groups) may reflect baseline symptom heterogeneity. Researchers should stratify cohorts using HAMD-17 Anxiety/Somatization subscales (cutoff ≥7) and apply covariate-adjusted models to isolate subtype-specific effects .

Q. What methodological considerations are critical when conducting long-term open-label extension studies to assess this compound's durability of effect?

Open-label extensions must account for selection bias (e.g., enrolling responders from short-term trials). Mixed-effects models with last-observation-carried-forward (LOCF) imputation are used, though observed-case analyses (e.g., MADRS improvement from 29.9 to 7.1 at 52 weeks) better reflect real-world durability .

Q. What strategies are recommended for addressing high discontinuation rates due to gastrointestinal adverse events in this compound trials?

Titration protocols (e.g., 10 mg to 40 mg over 2 weeks) and prophylactic antiemetics may reduce attrition. Sensitivity analyses comparing completers vs. dropouts using pattern-mixture models can mitigate bias in efficacy estimates .

Data Contradictions and Analytical Challenges

  • Faster Onset Hypothesis : Preclinical data suggest accelerated neuroplasticity via 5-HT1A agonism, but clinical trials lack direct evidence of superiority over SSRIs .
  • Adolescent Trials : Negative efficacy results in adolescents (NCT trials) contrast with adult data, highlighting age-related pharmacokinetic differences and the need for pediatric-specific dosing .
  • Sexual Side Effects : Post hoc analyses report lower ASEX scores with this compound vs. SSRIs, but open-label designs and subjective measures limit causal inference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.